1-(Benzyloxy)hexan-3-ol
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Overview
Description
1-(Benzyloxy)hexan-3-ol is an organic compound with the molecular formula C13H20O2 It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a hexane chain with a benzyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Benzyloxy)hexan-3-ol can be synthesized through several methods. One common approach involves the reaction of hexan-3-ol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of the benzyloxy group attached to the hexane chain .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)hexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hexan-3-one or hexanal.
Reduction: Formation of hexane.
Substitution: Formation of various substituted hexan-3-ol derivatives.
Scientific Research Applications
1-(Benzyloxy)hexan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)hexan-3-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The benzyloxy group can undergo electrophilic or nucleophilic substitution reactions, affecting the compound’s overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzyloxy)hexan-1-ol
- 1-(Benzyloxy)hexan-2-ol
- 1-(Benzyloxy)hexan-4-ol
Uniqueness
1-(Benzyloxy)hexan-3-ol is unique due to the position of the hydroxyl group on the third carbon of the hexane chain. This positioning influences its reactivity and the types of reactions it can undergo compared to its isomers. The presence of the benzyloxy group also imparts distinct chemical properties, making it a valuable compound in various applications .
Properties
Molecular Formula |
C13H20O2 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-phenylmethoxyhexan-3-ol |
InChI |
InChI=1S/C13H20O2/c1-2-6-13(14)9-10-15-11-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3 |
InChI Key |
PDTULYOQCMVHIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCOCC1=CC=CC=C1)O |
Origin of Product |
United States |
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